molecular formula C7H10ClNOS B14597610 Benzenethiol, 2-amino-6-methoxy-, hydrochloride CAS No. 59607-73-7

Benzenethiol, 2-amino-6-methoxy-, hydrochloride

Cat. No.: B14597610
CAS No.: 59607-73-7
M. Wt: 191.68 g/mol
InChI Key: KKWBLAFDKVEGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenethiol, 2-amino-6-methoxy-, hydrochloride is an organic compound with the molecular formula C7H9NOS·HCl. It is a derivative of benzenethiol, featuring an amino group at the second position and a methoxy group at the sixth position on the benzene ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenethiol, 2-amino-6-methoxy-, hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group at the ortho position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Thiolation: The amino group is converted to a thiol group through thiolation reactions involving reagents like thiourea.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenethiol, 2-amino-6-methoxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like iron and hydrochloric acid or catalytic hydrogenation are employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Benzenethiol, 2-amino-6-methoxy-, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Benzenethiol, 2-amino-6-methoxy-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. The amino and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzenethiol, 2-amino-: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    Benzenethiol, 2-methoxy-: Lacks the amino group, affecting its biological activity and applications.

    Benzenethiol, 4-amino-6-methoxy-: The position of the amino group alters its reactivity and interaction with molecular targets.

Uniqueness

Benzenethiol, 2-amino-6-methoxy-, hydrochloride is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

59607-73-7

Molecular Formula

C7H10ClNOS

Molecular Weight

191.68 g/mol

IUPAC Name

2-amino-6-methoxybenzenethiol;hydrochloride

InChI

InChI=1S/C7H9NOS.ClH/c1-9-6-4-2-3-5(8)7(6)10;/h2-4,10H,8H2,1H3;1H

InChI Key

KKWBLAFDKVEGST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1S)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.